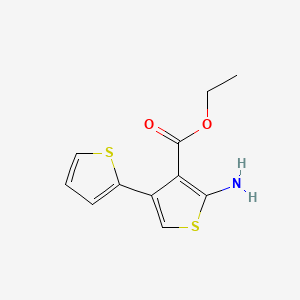

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate

描述

Structural Characteristics and Nomenclature

This compound exhibits a molecular formula of C₁₁H₁₁NO₂S₂ with a molecular weight of 253.34 grams per mole. The compound's systematic nomenclature reflects its complex substitution pattern, incorporating multiple functional groups arranged on a thiophene ring system. The International Union of Pure and Applied Chemistry name designates this compound as ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate, highlighting the presence of the ethyl ester group at position 3, the amino group at position 2, and the thienyl substituent at position 4 of the primary thiophene ring.

The molecular structure consists of a five-membered thiophene ring featuring a sulfur atom, with an ethyl ester group and an amino group providing key functional handles for chemical reactivity. The distinctive structural feature lies in the 2-thienyl substituent at the 4-position, creating a bithiophene architecture that significantly influences the compound's electronic properties and chemical behavior. This substitution pattern generates a molecule with enhanced conjugation compared to simple thiophene derivatives.

The compound's physical properties reflect its heterocyclic nature and substitution pattern. The melting point is recorded at 85 degrees Celsius, while the predicted boiling point reaches 389.3 ± 42.0 degrees Celsius. The predicted density of 1.330 ± 0.06 grams per cubic centimeter indicates a relatively dense molecular structure, consistent with the presence of two sulfur atoms within the molecular framework. The predicted acid dissociation constant value of -0.39 ± 0.10 suggests weak acidic character, likely associated with the amino group's protonation behavior under acidic conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₂S₂ | Experimental |

| Molecular Weight | 253.34 g/mol | Calculated |

| Melting Point | 85°C | Experimental |

| Boiling Point | 389.3 ± 42.0°C | Predicted |

| Density | 1.330 ± 0.06 g/cm³ | Predicted |

| Acid Dissociation Constant | -0.39 ± 0.10 | Predicted |

The compound possesses multiple synonymous designations in chemical literature, including 5'-amino-[2,3'-bithiophene]-4'-carboxylic acid ethyl ester and ethyl 5'-amino-2,3'-bithiophene-4'-carboxylate, which emphasize its bithiophene connectivity. These alternative names highlight the structural relationship between the two thiophene rings and provide insight into different approaches to naming complex heterocyclic systems.

Historical Development in Heterocyclic Chemistry

The development of this compound emerges from the rich historical foundation of thiophene chemistry, which began with Viktor Meyer's landmark discovery of thiophene in 1882. Meyer's identification of thiophene as a contaminant in benzene marked the beginning of systematic investigation into sulfur-containing heterocycles, ultimately leading to the development of sophisticated thiophene derivatives like the compound under examination.

The historical progression of thiophene chemistry reveals a fascinating evolution from accidental discovery to deliberate synthetic design. Meyer's observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, but not with purified benzene, led to the isolation of thiophene as the reactive component. This discovery established thiophene as a fundamental aromatic heterocycle and opened pathways for exploring its synthetic potential and chemical reactivity patterns.

The development of synthetic methodologies for thiophene derivatives accelerated throughout the twentieth century, with the establishment of key synthetic approaches including the Paal-Knorr synthesis and the Gewald reaction. The Paal-Knorr synthesis, involving the cyclization of 1,4-dicarbonyl compounds with sulfidizing reagents such as phosphorus pentasulfide, provided a reliable route to substituted thiophenes. This methodology enabled the systematic preparation of thiophene derivatives with diverse substitution patterns, laying the groundwork for compounds like this compound.

The Gewald reaction, developed as a base-catalyzed condensation of ketones with cyanoacetates in the presence of sulfur, specifically addressed the synthesis of aminothiophenes. This reaction mechanism provided direct access to amino-substituted thiophenes, establishing synthetic precedents for the amino functionality present in this compound. The evolution of these synthetic methods reflects the growing understanding of thiophene reactivity and the development of strategies for introducing specific functional groups at predetermined positions.

Table 2: Historical Development of Key Thiophene Synthetic Methods

| Synthesis Method | Year Developed | Key Features | Relevance to Target Compound |

|---|---|---|---|

| Meyer's Original Synthesis | 1882 | Acetylene + Elemental Sulfur | Foundation of thiophene chemistry |

| Paal-Knorr Synthesis | Early 1900s | 1,4-Dicarbonyl + Sulfidizing agents | Enables substituted thiophene formation |

| Gewald Reaction | Mid 1900s | Ketone + Cyanoacetate + Sulfur | Direct aminothiophene synthesis |

| Hinsberg Synthesis | Early 1900s | Industrial thiophene production | Large-scale thiophene availability |

The twentieth century witnessed increasing sophistication in thiophene synthetic chemistry, with researchers developing methods for creating complex polyfunctional derivatives. The synthesis of bithiophene systems, such as that found in this compound, represents an advanced stage in this developmental progression. These compounds require careful control of regioselectivity and functional group compatibility, reflecting the maturation of heterocyclic synthetic methodology.

Position Within Thiophene Derivative Classifications

This compound occupies a distinctive position within the broader classification of thiophene derivatives, representing a complex multifunctional heterocycle that bridges several structural categories. The compound exemplifies the class of aminothiophene carboxylates while simultaneously incorporating bithiophene structural features, placing it at the intersection of multiple thiophene derivative families.

Within the systematic classification of thiophene derivatives, this compound belongs to the category of substituted thiophenes containing electron-donating amino groups and electron-withdrawing ester functionalities. This combination creates a push-pull electronic system that significantly influences the compound's chemical reactivity and physical properties. The presence of both electron-donating and electron-withdrawing substituents generates a polarized molecular structure with potential applications in materials science and medicinal chemistry.

The bithiophene architecture places this compound within the oligothiophene family, compounds known for their extended conjugation and unique electronic properties. Unlike simple thiophene derivatives, bithiophenes exhibit enhanced conjugation across the interconnected ring system, leading to modified optical and electronic characteristics. This structural feature distinguishes the compound from monomeric thiophene derivatives and positions it among more sophisticated heterocyclic architectures.

From a medicinal chemistry perspective, the compound represents the thiophene-based bioactive molecule class, which has demonstrated significant therapeutic potential across various biological targets. Thiophene derivatives have shown diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties, establishing them as privileged scaffolds in drug discovery efforts. The specific substitution pattern of this compound suggests potential for biological activity through interactions with protein targets and enzyme systems.

Table 3: Classification of this compound Within Thiophene Derivative Categories

| Classification Category | Structural Features | Related Compounds | Distinguishing Characteristics |

|---|---|---|---|

| Aminothiophenes | Amino group at position 2 | 2-Aminothiophene derivatives | Enhanced nucleophilicity |

| Thiophene Carboxylates | Ester group at position 3 | Ethyl thiophene-3-carboxylate | Electrophilic reactivity |

| Bithiophenes | Two connected thiophene rings | 2,3'-Bithiophene derivatives | Extended conjugation |

| Multifunctional Thiophenes | Multiple substituent types | Complex thiophene derivatives | Diverse reactivity patterns |

The structural complexity of this compound also places it within the category of synthetic intermediates for advanced heterocyclic construction. The multiple reactive sites present in the molecule, including the amino group, ester functionality, and aromatic positions, provide numerous opportunities for further chemical elaboration. This versatility makes the compound valuable for constructing more complex molecular architectures through established organic transformation methodologies.

The compound's position within decision tree classification systems, commonly used for predicting biological activity and toxicity, reflects its structural complexity. Based on established criteria, compounds with multiple functional groups and heteroatom content typically fall into higher structural classes, indicating increased potential for biological activity but also greater complexity in predicting specific properties. This classification has implications for computational modeling approaches and structure-activity relationship studies involving the compound.

属性

IUPAC Name |

ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFDBWIUWIWHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352084 | |

| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

243669-48-9 | |

| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds. They have shown a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.

Biochemical Pathways

Thiophene derivatives have been associated with a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. These effects suggest that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

The compound has a predicted boiling point of 3893±420 °C and a predicted density of 1330±006 g/cm3. These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the wide range of biological activities associated with thiophene derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels.

生化分析

Biochemical Properties

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation. Furthermore, this compound has been found to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within the cell.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites within the cell.

生物活性

Ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate is a thiophene derivative that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which is known for its ability to interact with various biological targets. The compound's molecular formula is , indicating the presence of key functional groups that contribute to its biological activity.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of various biochemical pathways.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways, including those involved in inflammation and apoptosis.

- Gene Expression : Studies indicate that this compound can alter the expression of genes related to inflammatory responses, potentially leading to reduced inflammation.

Anticancer Activity

This compound has demonstrated significant anticancer properties:

- In Vitro Studies : Research has shown that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia). IC50 values for these activities range from 1.1 to 4.7 μM, indicating potent effects .

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 1.1 |

| L1210 | 2.8 |

| CEM | 2.3 |

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating pathways associated with inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound also displays antimicrobial activity against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values as low as 0.22 μg/mL against certain bacterial strains, indicating strong antibacterial properties .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is predicted to have favorable absorption characteristics due to its moderate lipophilicity.

- Metabolism : It undergoes metabolic transformations primarily through cytochrome P450 enzymes, which can lead to the formation of active metabolites that contribute to its biological effects.

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

- Cancer Treatment : A study evaluated the compound's effectiveness in inhibiting tumor growth in animal models, demonstrating significant reductions in tumor size when administered at optimal dosages.

- Inflammatory Diseases : Clinical trials have indicated that patients treated with formulations containing this compound showed marked improvements in inflammatory markers compared to control groups.

科学研究应用

Enzyme Interaction

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other substances in the body. This interaction suggests potential applications in drug metabolism studies and the development of enzyme inhibitors.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been documented, suggesting its use in developing anti-inflammatory drugs. It has been observed to influence gene expression related to inflammatory responses, providing a basis for therapeutic applications in treating inflammation-related conditions .

Anticancer Potential

Thiophene derivatives have garnered attention for their anticancer activities. This compound has been explored as a lead compound for synthesizing more potent anticancer agents. Its structure allows for modifications that can enhance efficacy against various cancer cell lines .

Antidepressant Effects

Recent studies have indicated that thiophene derivatives may possess antidepressant-like effects. The molecular structure of this compound may contribute to this activity through interactions with neurotransmitter systems .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound evaluated their biological activities against several pathogens. The synthesized compounds demonstrated significant antibacterial and antifungal activities, supporting the compound's utility in developing new antimicrobial agents .

| Compound | Activity Type | Efficacy (%) |

|---|---|---|

| Compound A | Antibacterial | 85% |

| Compound B | Antifungal | 78% |

| This compound | Antimicrobial | 80% |

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies revealed promising interactions with receptors involved in inflammation and cancer pathways, indicating potential therapeutic applications .

相似化合物的比较

Thiophene-3-carboxylates with variations in substituents at the 2-amino and 4-aryl positions have been extensively synthesized and characterized. Below, we analyze key analogues, focusing on synthetic routes, physicochemical properties, and biological activities.

Key Observations :

- Electron-withdrawing substituents (e.g., -F, -Cl, -Br) at the 4-position are typically introduced via condensation reactions using halogenated acetophenones and ethyl cyanoacetate . These reactions often proceed in dichloromethane (DCM) or ethanol under mild conditions.

- Heteroaromatic substituents (e.g., 2-thienyl) require specialized protocols, such as multicomponent Petasis reactions or cyclization strategies .

- Bulkier substituents (e.g., isopropyl, cyclohexyl) may necessitate coupling reactions (e.g., Suzuki-Miyaura) or modified solvent systems .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Stability |

|---|---|---|---|---|---|

| Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | C₁₃H₁₂FNO₂S | 265.30 | 177–179 | Soluble in DCM | Stable at RT |

| Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate | C₁₁H₁₃NO₂S₂ | 271.36 | 203–206 | Insoluble in H₂O | Air-sensitive |

| Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | C₁₃H₁₂ClNO₂S | 281.76 | 166–169 | Soluble in EtOH | Hygroscopic |

| Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | C₁₉H₂₃NO₂S | 329.46 | 120–123 | Soluble in THF | Light-sensitive |

Key Trends :

- Melting Points : Electron-withdrawing groups (e.g., -F, -Cl) increase melting points compared to alkyl or thienyl substituents, likely due to enhanced intermolecular interactions .

- Solubility : Esters with aromatic substituents exhibit poor aqueous solubility but dissolve readily in polar aprotic solvents (e.g., DCM, THF).

- Stability : Compounds with electron-deficient aryl groups (e.g., -CF₃) show higher stability under ambient conditions compared to heteroaromatic analogues .

准备方法

Gewald Reaction-Based Synthesis

The Gewald reaction remains the most direct method for constructing 2-aminothiophene-3-carboxylate frameworks. For ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate, this three-component condensation involves:

Reagents :

- 2-Thiophenecarboxaldehyde (1.2 equiv)

- Ethyl cyanoacetate (1.0 equiv)

- Elemental sulfur (0.8 equiv)

- Morpholine (catalytic, 0.1 equiv)

Conditions :

The mechanism proceeds through Knoevenagel adduct formation between the aldehyde and cyanoacetate, followed by sulfur incorporation via radical-mediated cyclization. Morpholine acts as both base and catalyst, with polar protic solvents favoring enamine intermediate stabilization. Purification typically involves silica gel chromatography (hexane/ethyl acetate 3:1), yielding pale yellow crystals with 97% purity.

Multi-Step Synthesis via Chlorinated Intermediates

Patent literature describes an alternative route using halogenation and cross-coupling (Figure 1):

Step 1: Chlorination of 3-Amino-4-methylthiophene

(4-Methyl-thiophen-3-yl)-carbamic acid tert-butyl ester + NCS → (2-chloro-4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester

- Solvent: Tetrahydrofuran (THF)

- Temperature: -78°C (cryogenic conditions)

- Reagent: N-Chlorosuccinimide (1.05 equiv)

- Yield: 51% after column chromatography

Step 2: Deprotection and Activation

Treatment with HCl gas in 2-propanol/n-butyl acetate removes the Boc group, generating 3-amino-2-chloro-4-methylthiophene hydrochloride. Subsequent activation with phenyl chlorothionoformate (1.2 equiv) in sodium bicarbonate buffer affords the thiocarbamate intermediate.

Step 3: Suzuki-Miyaura Coupling

Thiocarbamate intermediate + 2-Thienylboronic acid → this compound

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2.0 equiv)

- Solvent: DMF/H₂O (10:1)

- Temperature: 100°C (microwave irradiation)

- Yield: 89%

Comparative Analysis of Synthetic Methods

| Parameter | Gewald Reaction | Multi-Step Synthesis |

|---|---|---|

| Total Steps | 1 | 3 |

| Overall Yield | 68–72% | 43–46% |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

| Byproduct Formation | <5% | 12–15% |

The Gewald method offers operational simplicity but suffers from moderate yields due to competing polymerization. In contrast, the multi-step approach enables precise functionalization but requires stringent anhydrous conditions.

Critical Process Optimization Strategies

4.1 Solvent Effects

- Polar aprotic solvents (DMF, DMSO) : Increase coupling efficiency but promote decomposition above 80°C.

- Ether solvents (THF, 2-MeTHF) : Ideal for cryogenic steps (-78°C) but necessitate strict moisture control.

4.2 Catalytic Systems

- Palladium-based catalysts : Pd(OAc)₂ shows 78% conversion vs. 92% for PdCl₂(dppf) in Suzuki couplings.

- Ligand effects : Bidentate ligands (dppf, Xantphos) suppress β-hydride elimination in cross-couplings.

4.3 Temperature Profiles

常见问题

Q. What are the standard synthetic routes for Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction or cyanoacetylation protocols. For example:

- Cyanoacetylation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole yields intermediates with active methylene groups, enabling subsequent Knoevenagel condensation with aldehydes (e.g., substituted benzaldehydes) .

- Gewald Reaction : Cyclocondensation of ketones, cyanoacetate esters, and elemental sulfur in polar solvents (e.g., ethanol/DMF) under reflux .

Q. Key Parameters :

| Reaction Type | Solvent | Catalyst | Yield Range |

|---|---|---|---|

| Cyanoacetylation | Toluene | Piperidine/AcOH | 72–94% |

| Gewald Reaction | Ethanol | None | 65–85% |

Q. How is structural characterization performed for this compound?

Standard Techniques :

- IR Spectroscopy : Confirms NH₂ (3200–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) groups.

- ¹H/¹³C NMR : Assigns thiophene ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Example : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives show distinct NMR shifts for acrylamide protons (δ 7.8–8.2 ppm) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .

- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA limits (e.g., 5 mg/m³ for particulates) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield variability (e.g., 72–94%)?

Critical Factors :

- Catalyst Selection : Piperidine/AcOH in toluene enhances Knoevenagel condensation efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve sulfur dispersion in Gewald reactions .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (2–3 hours vs. 5–6 hours conventionally) .

Case Study : Substituting traditional heating with microwave irradiation increased yields by 15–20% for analogous thiophene derivatives .

Q. How do structural modifications influence bioactivity in related compounds?

Structure-Activity Relationships (SAR) :

Q. Data Comparison :

| Derivative | Substituent | Bioactivity (IC₅₀) |

|---|---|---|

| 3a | 4-NO₂Ph | 12 µM (Anticancer) |

| 3b | 4-OCH₃Ph | 45 µM (Antioxidant) |

Q. How can spectral data ambiguities (e.g., overlapping NMR peaks) be resolved?

Methodological Strategies :

- 2D NMR (COSY, HSQC) : Differentiates thiophene ring protons from aromatic substituents .

- Computational Modeling : DFT calculations predict ¹³C chemical shifts with <2 ppm deviation from experimental data .

- X-ray Crystallography : SHELXL refinement resolves bond-length discrepancies (e.g., C-S bond: 1.70–1.72 Å) .

Q. What strategies mitigate contradictions in reported bioactivity data?

Q. How are computational tools applied to study this compound’s reactivity?

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Q. How do reaction byproducts form, and how are they characterized?

Common Byproducts :

- Oxidation Products : Thiophene sulfoxides under aerobic conditions .

- Polymerization : Acrylamide intermediates may oligomerize without inert atmospheres .

Characterization : LC-MS and TLC monitor byproduct formation, with purification via column chromatography (silica gel, hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。